3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one
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Overview
Description
3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a phenylpropanone backbone
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form the corresponding chalcone. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has a similar structure but with a dimethyl group instead of a methyl group, leading to different chemical properties and reactivity.
3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropanamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
82105-36-0 |
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Molecular Formula |
C16H15ClO2 |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H15ClO2/c1-11(15(18)12-5-3-2-4-6-12)16(19)13-7-9-14(17)10-8-13/h2-11,16,19H,1H3 |
InChI Key |
YKJJINLOTHGNPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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